![molecular formula C16H18N2S B2454303 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 400078-35-5](/img/structure/B2454303.png)
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
カタログ番号 B2454303
CAS番号:
400078-35-5
分子量: 270.39
InChIキー: KXNAZWRFZBFQMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene, also known as MPTM, is a chemical compound that has been studied extensively for its potential use in scientific research. MPTM is a member of the thiosemicarbazone family of compounds, which have been shown to have a variety of pharmacological properties.
科学的研究の応用
Crystalline Forms and Molecular Interactions
- The study by Glidewell et al. (2003) investigated various crystalline forms of a related compound, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, highlighting different molecular interactions and polymorphic forms. This compound, though not identical, shares structural similarities with the chemical (Glidewell et al., 2003).
Metal Complexes and DNA Interactions
- Subbaraj et al. (2014) synthesized metallointercalators using a Schiff base similar to the specified compound. These complexes demonstrated significant antimicrobial properties and interactions with DNA, suggesting potential applications in biological studies (Subbaraj et al., 2014).
Molecular Docking and Potential Anti-tuberculostic Activity
- Panicker et al. (2015) conducted a molecular docking study on a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione. Their findings indicate potential anti-tuberculostic activity, which could be relevant for the compound (Panicker et al., 2015).
Synthesis and Applications in Polymer Technology
- Morikawa et al. (2012) researched polyimides synthesized from diamines related to the specified chemical. These polyimides exhibited high thermal stability and other desirable properties, suggesting potential applications in advanced materials and polymer technology (Morikawa et al., 2012).
Novel Reactions and Structural Analysis
- Erkin and Ramsh (2014) studied a reaction involving a compound structurally similar to 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene. This research provides insights into the chemical behavior and potential applications in synthetic chemistry (Erkin & Ramsh, 2014).
特性
IUPAC Name |
methyl N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-8-10-14(11-9-13)12-17-16(19-2)18-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNAZWRFZBFQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2454221.png)
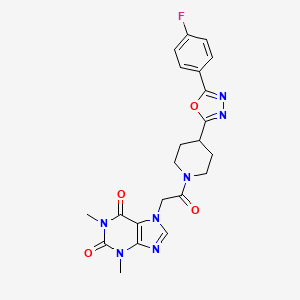
![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)
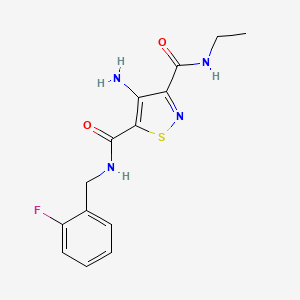
![(4-(benzylthio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2454227.png)
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)
![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)
![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)
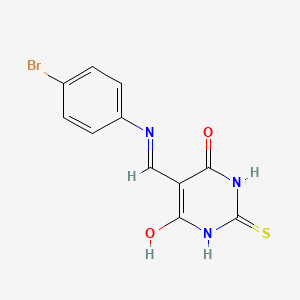
![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)
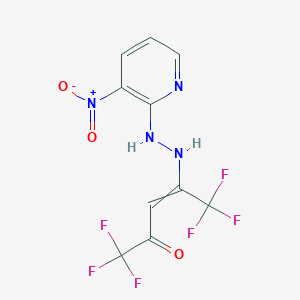
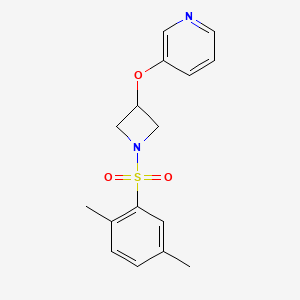

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)